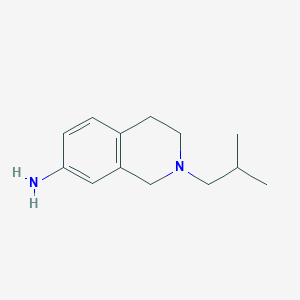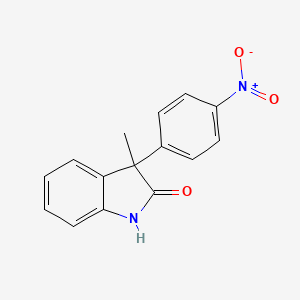
Methyl 3-hydroxy-5-(isopropylthio)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-hydroxy-5-(isopropylthio)thiophene-2-carboxylate is a thiophene derivative. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Methyl 3-hydroxy-5-(isopropylthio)thiophene-2-carboxylate, can be achieved through various methods. One common method is the Fiesselmann synthesis, which involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions. The specific conditions and reagents used can vary depending on the desired product and its applications .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-hydroxy-5-(isopropylthio)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Aplicaciones Científicas De Investigación
Methyl 3-hydroxy-5-(isopropylthio)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological systems and processes.
Mecanismo De Acción
The mechanism of action of Methyl 3-hydroxy-5-(isopropylthio)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives can act as voltage-gated sodium channel blockers, which are important in the treatment of certain medical conditions .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Methyl 3-hydroxy-5-(isopropylthio)thiophene-2-carboxylate include:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
This compound is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties compared to other thiophene derivatives .
Propiedades
Fórmula molecular |
C9H12O3S2 |
|---|---|
Peso molecular |
232.3 g/mol |
Nombre IUPAC |
methyl 3-hydroxy-5-propan-2-ylsulfanylthiophene-2-carboxylate |
InChI |
InChI=1S/C9H12O3S2/c1-5(2)13-7-4-6(10)8(14-7)9(11)12-3/h4-5,10H,1-3H3 |
Clave InChI |
NMBDGBHMHDKYMS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SC1=CC(=C(S1)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(3-nitrophenyl)ethyl]cyclopropanamine](/img/structure/B12065825.png)


![Benzamide, N-benzoyl-N-[1-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-beta-D-erythro-pentofuranosyl]-7-methyl-1H-imidazo[4,5-c]pyridin-4-yl]-](/img/structure/B12065845.png)




![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-9-(trifluoromethyl)-](/img/structure/B12065872.png)



